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Compound of Interest

Compound Name:
(R,S)-1-Methyl-3-

nicotinoylpyrrolidone

Cat. No.: B014853 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive

Technical Guide

This technical guide provides an in-depth look at the spectroscopic properties of (R,S)-1-
Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest in pharmaceutical

research. Detailed experimental protocols for its synthesis and spectroscopic analysis are

presented, alongside a complete dataset for Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2945 Strong C-H stretch (aliphatic)

2840 Medium C-H stretch (aliphatic)

2785 Medium C-H stretch (aliphatic)

1690 Strong C=O stretch (ketone)[1]

1590 Medium C=C stretch (aromatic)

Note: The IR spectrum was obtained from a neat sample.[1]

Due to the lack of publicly available experimental NMR and MS data for (R,S)-1-Methyl-3-
nicotinoylpyrrolidone, the following tables provide predicted data based on standard

chemical shift values and fragmentation patterns of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.70 dd 1H H-2' (Pyridine)

~8.60 dd 1H H-6' (Pyridine)

~7.90 dt 1H H-4' (Pyridine)

~7.40 dd 1H H-5' (Pyridine)

~3.50 m 1H H-3 (Pyrrolidine)

~3.20 m 1H H-5a (Pyrrolidine)

~2.90 m 1H H-5b (Pyrrolidine)

~2.60 m 1H H-2a (Pyrrolidine)

~2.40 s 3H N-CH₃

~2.30 m 1H H-2b (Pyrrolidine)

~2.10 m 2H H-4 (Pyrrolidine)

Table 3: Predicted ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~198.0 C=O

~153.0 C-6' (Pyridine)

~150.0 C-2' (Pyridine)

~137.0 C-4' (Pyridine)

~133.0 C-3' (Pyridine)

~123.5 C-5' (Pyridine)

~58.0 C-5 (Pyrrolidine)

~56.0 C-2 (Pyrrolidine)

~45.0 C-3 (Pyrrolidine)

~42.0 N-CH₃

~25.0 C-4 (Pyrrolidine)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Intensity (%) Assignment

190 Moderate [M]⁺ (Molecular Ion)

106 High
[C₆H₄NO]⁺ (Nicotinoyl

fragment)

84 High
[C₅H₁₀N]⁺ (1-Methylpyrrolidine

fragment)

57 Moderate [C₃H₅N]⁺

Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic

characterization of (R,S)-1-Methyl-3-nicotinoylpyrrolidone.
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Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone
The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through the reaction of

nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[1]

Procedure:

A solution of nicotine-1'-oxide is treated with ferric nitrate and tartaric acid.

The reaction mixture is stirred at room temperature.

The resulting product is purified by preparative thin-layer chromatography (TLC) on silica gel

(SiO₂ PF-254).[1]

The TLC is developed using a solvent system of chloroform, methanol, and concentrated

ammonia (90:10:1 v/v/v).[1]

Spectroscopic Analysis
A small quantity of the purified (R,S)-1-Methyl-3-nicotinoylpyrrolidone, as a neat liquid, is

placed between two potassium bromide (KBr) plates to form a thin film.[2] The spectrum is then

recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired

on a standard NMR spectrometer (e.g., 400 MHz).

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is

introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70

eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their

mass-to-charge ratio.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of

(R,S)-1-Methyl-3-nicotinoylpyrrolidone.
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Caption: Synthetic workflow for (R,S)-1-Methyl-3-nicotinoylpyrrolidone.
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Caption: Workflow for spectroscopic analysis and structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-3-nicotinoylpyrrolidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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